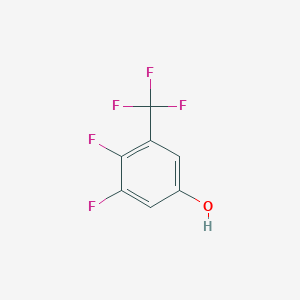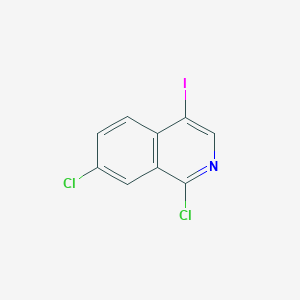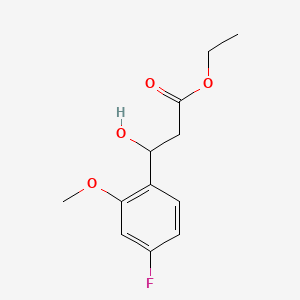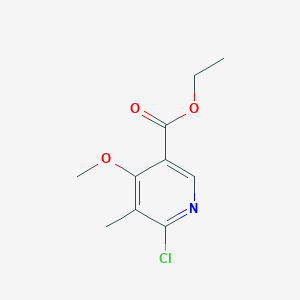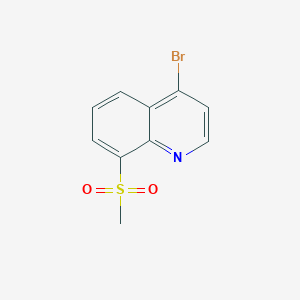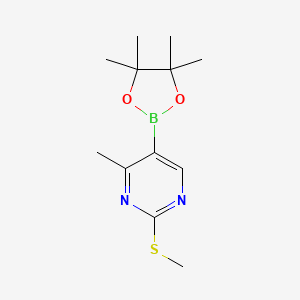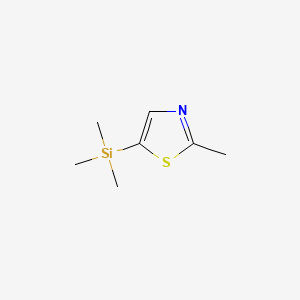
2-Methyl-5-(trimethylsilyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a trimethylsilyl group at the 5-position. Thiazoles are known for their aromaticity and are found in various biologically active molecules, including vitamins and drugs .
Preparation Methods
The synthesis of 2-Methyl-5-(trimethylsilyl)thiazole can be achieved through several routes. One common method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH, which provides 4-methylthio-5-acylthiazoles . Another approach involves the reaction of thiazole with n-butyllithium (n-BuLi) followed by the addition of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyl group .
Chemical Reactions Analysis
2-Methyl-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position due to the electron-donating effect of the trimethylsilyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .
Scientific Research Applications
2-Methyl-5-(trimethylsilyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trimethylsilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse physiological effects .
Comparison with Similar Compounds
2-Methyl-5-(trimethylsilyl)thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
5-Trimethylsilylthiazole: Similar structure but without the methyl group at the 2-position, affecting its chemical properties.
Thiazole: The parent compound, which serves as a basis for various substituted thiazoles.
Properties
Molecular Formula |
C7H13NSSi |
|---|---|
Molecular Weight |
171.34 g/mol |
IUPAC Name |
trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |
InChI |
InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |
InChI Key |
IUQHVTBAGLMFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




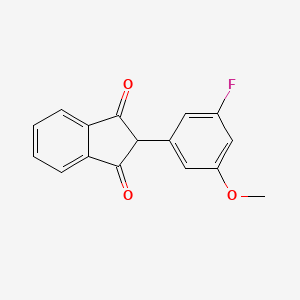
![1-(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13672762.png)
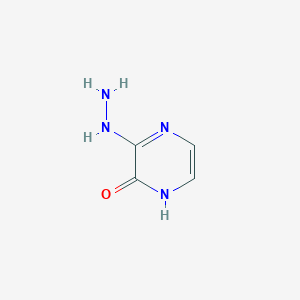
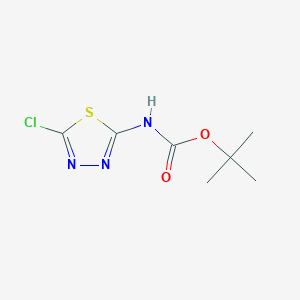
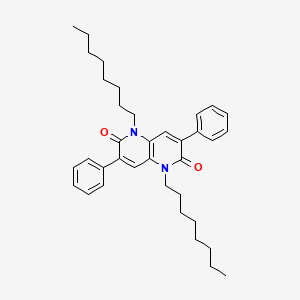
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
